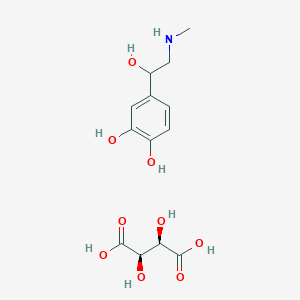

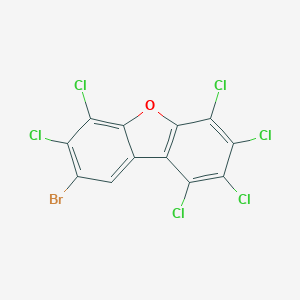

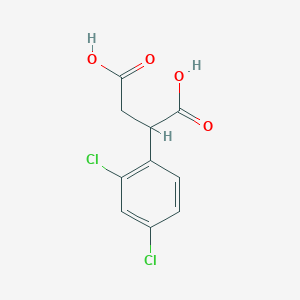

2-(2,4-Dichlorophenyl)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-(2,4-Dichlorophenyl)succinic acid" is a specific chemical compound that has been studied for various applications, including its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Research in these areas provides a foundational understanding of the compound's characteristics and potential applications in various fields, excluding its drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds such as "2-(4-chlorophenyl)succinic acid" through enantioseparation techniques using countercurrent chromatography highlights the methodologies that can be applied for the synthesis and separation of similar dichlorophenyl succinic acid derivatives. Hydroxypropyl-β-cyclodextrin has been used as a chiral selector to successfully enantioseparate these compounds, demonstrating the compound's ability to be synthesized and separated into its enantiomers under optimized conditions (Yang Jin et al., 2020).

Molecular Structure Analysis

Studies involving similar dichlorophenyl compounds have elucidated their molecular structures through techniques such as X-ray diffraction. For example, the crystal structure of a chloramphenicol derivative showed significant hydrogen bonding, which is relevant in understanding the molecular structure and interactions of "2-(2,4-Dichlorophenyl)succinic acid" (R. F. Fernandes et al., 2017).

Chemical Reactions and Properties

Research on dicarboxylic acids, including succinic acid derivatives, has provided insights into their chemical reactions and properties. The photooxidation study of dicarboxylic acids identifies succinic acid as having the lowest photooxidation rate among C2–C9 dicarboxylic acids, suggesting specific chemical reactivity and stability characteristics relevant to "2-(2,4-Dichlorophenyl)succinic acid" (Liming Yang et al., 2008).

Physical Properties Analysis

The physical properties of succinic acid derivatives have been thoroughly studied, providing valuable information on their conformational preferences, which can extend to the understanding of "2-(2,4-Dichlorophenyl)succinic acid." For instance, the analysis of succinic acid's native structure reveals a preference for the gauche conformer over the trans form, indicating specific structural and physical properties (Michaela K Jahn et al., 2015).

Chemical Properties Analysis

The chemical properties of succinic acid and its derivatives, including reactivity, have been explored through various studies. For example, the synthesis and characterization of N-substituted succinamic acid compounds from succinic anhydride demonstrate the chemical versatility and reactivity of the succinic acid backbone, which can be applied to understanding the reactivity and chemical properties of "2-(2,4-Dichlorophenyl)succinic acid" (Chen Qi-fan, 2010).

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQQTPHUAHBHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388055 |

Source

|

| Record name | 2-(2,4-dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)succinic acid | |

CAS RN |

103754-45-6 |

Source

|

| Record name | 2-(2,4-dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.